molecular formula C24H22N2O4 B4072635 N-[2-(1-phenylethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-[2-(1-phenylethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B4072635
M. Wt: 402.4 g/mol
InChI Key: APHMRPVKRJLDRN-UHFFFAOYSA-N
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Description

N-[2-(1-phenylethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxine ring fused with a carboxamide group, making it an interesting subject for research in organic chemistry and pharmacology.

Properties

IUPAC Name

N-[2-(1-phenylethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-16(17-9-3-2-4-10-17)25-23(27)18-11-5-6-12-19(18)26-24(28)22-15-29-20-13-7-8-14-21(20)30-22/h2-14,16,22H,15H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHMRPVKRJLDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-phenylethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxine ring, followed by the introduction of the carboxamide group. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-phenylethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(1-phenylethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(1-phenylethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(1-phenylethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide include:

  • N-{2-[(1-phenylethyl)carbamoyl]phenyl}thiophene-2-carboxamide
  • N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide

Uniqueness

What sets this compound apart is its unique benzodioxine ring structure, which imparts distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(1-phenylethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(1-phenylethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

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